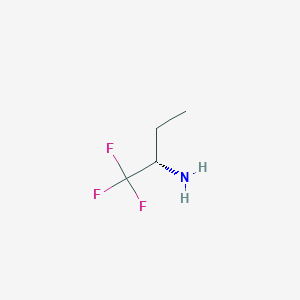

(S)-1-Trifluoromethyl-propylamine

Beschreibung

The strategic combination of chirality and fluorine substitution in an amine framework offers a powerful tool for molecular design. This introduction delves into the fundamental concepts that underscore the importance of chiral fluorinated amines in contemporary chemical research and development.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1,1,1-trifluorobutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAILYMPWXXBJS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545202 | |

| Record name | (2S)-1,1,1-Trifluorobutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790617-82-2 | |

| Record name | (2S)-1,1,1-Trifluorobutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

State of the Art Synthetic Methodologies for S 1 Trifluoromethyl Propylamine

Enantioselective Synthesis Approaches to (S)-1-Trifluoromethyl-propylamine

Enantioselective synthesis provides direct access to chiral molecules, overcoming the limitations of classical resolution techniques. For α-trifluoromethyl amines, strategies have evolved from reliance on chiral auxiliaries to sophisticated catalytic methods, including asymmetric reductions and biocatalytic transformations. nih.gov These approaches aim to establish the desired stereocenter with high fidelity.

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a primary and effective strategy for preparing chiral α-trifluoromethyl amines. nih.gov This method involves the hydrogenation of a prochiral C=N bond, guided by a chiral catalyst to produce one enantiomer in excess. Both transition metal catalysts and organocatalysts have been successfully employed for this purpose.

The asymmetric hydrogenation (AH) of imines is a powerful tool for producing chiral amines. nih.gov For challenging substrates like trifluoromethyl ketimines, the development of highly active and selective catalysts is crucial. rsc.org Noble metals such as iridium and rhodium, complexed with chiral phosphorus ligands, have been instrumental in advancing this field. nih.govacs.org These catalytic systems can achieve high enantioselectivities in the reduction of N-aryl imines. acs.org

Recent advancements have also explored the use of earth-abundant first-row transition metals. rsc.org For instance, manganese complexes have been developed for the asymmetric hydrogenation of dialkyl ketimines, demonstrating the potential to differentiate between sterically similar alkyl groups, a significant challenge in asymmetric catalysis. nih.gov The success of these reactions is largely driven by the continuous innovation in chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines. nih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis Note: This table presents representative systems for the asymmetric hydrogenation of imines and ketones, illustrating the methodologies applicable to the synthesis of chiral amines like this compound.

| Catalyst System (Metal/Ligand) | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium / (R,R)-BenzP* | α-Formyl Enamides | β-Amido Alcohols | >99.9% | acs.org |

| Rhodium / ChiraPhos | Perfluoroalkyl Enamides | α-Perfluoroalkyl sec-Amines | Excellent | acs.org |

| Iridium / f-amphol | Trifluoromethyl Ketones | Trifluoroethanols | up to 99% | rsc.org |

| Manganese / Chiral Pincer Ligand | Dialkyl Ketimines | Chiral Alkyl Amines | High | nih.gov |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, stability, and environmental friendliness. nih.gov For the synthesis of chiral amines, organocatalytic asymmetric reduction of ketimines using trichlorosilane (B8805176) as the reducing agent has been effectively demonstrated. rsc.org Imidazole-derived organocatalysts can facilitate this reduction at low catalyst loadings, yielding chiral amines with good enantioselectivity. rsc.org

Furthermore, chiral thiourea (B124793) derivatives, such as those developed by Takemoto, have been used to catalyze the enantioselective addition of nucleophiles to trifluoromethyl ketimines. nih.gov Quinine-thiourea organocatalysts have proven effective in the highly enantioselective addition of alcohols to cyclic trifluoromethyl ketimines, producing chiral N,O-ketals with up to 96% ee, showcasing the potential of this approach for creating stereocenters adjacent to a trifluoromethyl group. nih.gov

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the rational design of chiral ligands. nih.gov Key principles in ligand design include modularity, which allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific substrate. utexas.edu Many "privileged ligands" are built on C2-symmetric backbones, which reduce the number of possible diastereomeric transition states and often lead to higher enantioselectivity. utexas.edu

For the synthesis of α-trifluoromethyl amines, the development of new chiral phosphorus ligands has been a driving force. nih.govacs.org This includes bidentate phosphines like DIOP and DIPAMP, which were foundational in the field, as well as more modern phosphino-oxazoline (PHOX) ligands. nih.govutexas.edu Recently, novel ligand classes such as chiral dinitrogen ligands (e.g., biimidazolines) have been developed, expanding the toolbox for asymmetric catalysis and enabling challenging transformations like the synthesis of C-N axially chiral scaffolds. nih.gov The modular construction of these ligands is crucial for creating a confined chiral environment around the metal center, which is essential for achieving high stereocontrol. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Engineered enzymes have been developed to catalyze reactions not found in nature, expanding the scope of biocatalysis. acs.orgnih.gov A notable example is the development of a biocatalytic platform for the asymmetric synthesis of α-trifluoromethyl amines via an N-H carbene insertion reaction. acs.orgnih.gov By engineering cytochrome c₅₅₂ from Hydrogenobacter thermophilus, researchers created a highly selective biocatalyst for the reaction of aryl amines with 2-diazotrifluoropropanoates. nih.gov This method can produce chiral α-trifluoromethyl amino esters with high yields and enantiomeric ratios. acs.org Intriguingly, by modifying the diazo reagent, the enantioselectivity of the enzyme could be inverted to produce the opposite (S)-configured enantiomer with up to 99% enantiomeric excess. nih.gov

In addition to amination, ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable precursors to chiral amines. researchgate.net For instance, a commercial KRED has been effectively used in the asymmetric synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol, a structurally related building block, achieving excellent enantioselectivity. researchgate.net Such enzymatic reductions, when coupled with a subsequent chemical amination step, constitute a powerful chemoenzymatic route to enantiopure amines like this compound.

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Trifluoromethylated Compounds

| Enzyme System | Reaction Type | Substrate(s) | Product | Enantioselectivity (er / ee) | Reference |

|---|---|---|---|---|---|

| Engineered Cytochrome c₅₅₂ | N-H Carbene Insertion | Aryl amine, Benzyl 2-diazotrifluoropropanoate | (R)-α-Trifluoromethyl amino ester | 95:5 er | acs.org |

| Engineered Cytochrome c₅₅₂ | N-H Carbene Insertion | Aryl amine, 2,5-dimethylbenzyl diazo compound | (S)-α-Trifluoromethyl amino ester | up to 99% ee | nih.gov |

| Ketoreductase (KRED) | Asymmetric Reduction | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Excellent | researchgate.net |

| Sphingomonas sp. LZ1 | Asymmetric Reduction | 3,5-Bis(trifluoromethyl)acetophenone | (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol | Excellent | researchgate.net |

Biocatalytic Enantioselective Routes to this compound

Directed Evolution and Enzyme Engineering for Enhanced Stereoselectivity

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and green method for the synthesis of chiral amines. mbl.or.krnih.gov These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, producing a chiral amine with high enantioselectivity. mbl.or.kr However, the natural substrate scope of many ω-TAs is often limited to smaller ketones, necessitating enzyme engineering to accommodate bulkier substrates like those required for the synthesis of this compound. asm.orgnih.gov

Directed evolution is a key technique used to tailor enzymes for specific industrial applications. diva-portal.org This process involves iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with desired properties, such as enhanced activity, stability, or stereoselectivity towards non-natural substrates. diva-portal.org For the synthesis of bulky chiral amines, engineering efforts often focus on modifying the active site's binding pockets to reduce steric hindrance. nih.govfrontiersin.org

While a direct report on the directed evolution of a transaminase for the specific synthesis of this compound is not available, extensive research on structurally similar ketones provides a clear blueprint for such an endeavor. For instance, the (S)-selective ω-transaminase from Ochrobactrum anthropi (OaTA) has been engineered to improve its activity towards various bulky ketones. researchgate.net Alanine scanning mutagenesis identified key residues, such as L57 and W58, in the active site. asm.orgresearchgate.net Subsequent saturation mutagenesis at these positions led to variants with dramatically improved catalytic efficiency for ketones larger than the native substrates. researchgate.net

A plausible strategy for developing a biocatalyst for this compound would involve:

Selection of a Scaffold: Starting with a known (S)-selective ω-transaminase, such as OaTA or the one from Vibrio fluvialis. almacgroup.comresearchgate.net

Mutant Library Generation: Creating a library of mutants through error-prone PCR or site-directed mutagenesis targeting residues within the substrate-binding pocket. diva-portal.org

High-Throughput Screening: Developing a screening assay to rapidly identify variants with improved activity towards 1,1,1-trifluoro-2-pentanone.

Iterative Rounds of Evolution: Subjecting the best-performing variants to further rounds of evolution to accumulate beneficial mutations and optimize catalytic performance. almacgroup.com

This approach has been successfully used to generate transaminases for the synthesis of other bulky amines, demonstrating its potential for the efficient and stereoselective production of this compound. nih.govfrontiersin.org

| Enzyme Engineering Strategy | Target Enzyme | Key Residues for Mutagenesis | Potential Outcome for this compound Synthesis |

| Directed Evolution | (S)-selective ω-Transaminase (e.g., from Ochrobactrum anthropi) | L57, W58, and other active site residues | Increased catalytic efficiency and stereoselectivity for 1,1,1-trifluoro-2-pentanone. |

| Rational Design | (S)-selective ω-Transaminase | Residues lining the substrate binding pocket | Creation of space to accommodate the propyl and trifluoromethyl groups. |

Chiral Auxiliary-Mediated Synthesis of Enantioenriched this compound

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org This method involves the temporary attachment of a chiral molecule to an achiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in the synthesis of chiral amines, with oxazolidinones and sulfinamides being particularly prominent. sigmaaldrich.comrsc.orgosi.lv

Evans Oxazolidinones: Popularized by David A. Evans, these auxiliaries are derived from readily available amino alcohols and are effective in controlling the stereochemistry of alkylation, aldol, and other reactions. wikipedia.org The stereochemical outcome is directed by the steric hindrance of the substituent on the oxazolidinone ring, which blocks one face of the enolate. wikipedia.orgyoutube.com For the synthesis of this compound, an (S)-4-substituted oxazolidinone would be acylated with propionyl chloride. The resulting N-propionyl oxazolidinone can then be enolized and reacted with an electrophilic trifluoromethyl source.

tert-Butanesulfinamide: Developed by Jonathan A. Ellman, tert-butanesulfinamide has become a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. osi.lv It reacts with ketones to form N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition. acs.org The bulky tert-butyl group effectively shields one face of the imine, directing the approach of the nucleophile. researchgate.net

The synthesis of this compound using a chiral auxiliary would typically involve a stereoselective alkylation or a related substitution reaction.

A hypothetical route using an Evans oxazolidinone auxiliary could proceed as follows:

Acylation of an (S)-4-substituted oxazolidinone with propionyl chloride to form the N-propionyl imide.

Deprotonation with a strong base like lithium diisopropylamide (LDA) to generate a stereodefined (Z)-enolate.

Reaction of the enolate with an electrophilic trifluoromethylating reagent.

Removal of the chiral auxiliary under mild conditions to yield the desired this compound.

Alternatively, using Ellman's auxiliary , the synthesis would involve:

Condensation of (R)-tert-butanesulfinamide with 1-propanal to form the corresponding N-sulfinyl aldimine.

Diastereoselective addition of a trifluoromethyl nucleophile (e.g., generated from trifluoromethyltrimethylsilane, TMSCF₃) to the imine.

Acidic cleavage of the sulfinyl group to afford this compound. The stereochemical outcome is highly predictable, with the nucleophile generally adding to the face opposite the bulky tert-butylsulfinyl group. researchgate.net

| Chiral Auxiliary | Key Intermediate | Stereocontrolling Element | Final Cleavage Step |

| Evans Oxazolidinone | N-propionyl oxazolidinone enolate | Steric hindrance from the auxiliary's substituent | Hydrolysis or reduction |

| tert-Butanesulfinamide | N-sulfinyl imine | Steric bulk of the tert-butylsulfinyl group | Acidic hydrolysis |

Diastereoselective Synthesis of this compound from Chiral Precursors

This approach leverages the existing chirality in readily available starting materials to induce the formation of the new stereocenter in a diastereoselective manner.

The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from nature, such as amino acids, sugars, and terpenes. mdpi.combaranlab.org These can serve as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, a suitable chiral pool precursor would be an amino acid like (S)-alanine or (S)-norvaline.

A potential synthetic sequence starting from (S)-alanine could involve:

Protection of the amino group and reduction of the carboxylic acid to an alcohol.

Oxidation of the alcohol to an aldehyde.

Reaction of the aldehyde with a trifluoromethyl nucleophile.

Subsequent functional group manipulations to install the amine and remove the protecting groups.

This strategy's success hinges on the high diastereoselectivity of the nucleophilic addition to the chiral aldehyde derived from the amino acid.

In this strategy, the stereochemistry of a new stereocenter is controlled by an existing one within the substrate itself. A key example relevant to the synthesis of this compound is the diastereoselective addition of nucleophiles to chiral imines or related species.

One powerful method involves the use of chiral N-sulfinyl imines, as discussed in section 2.1.3.2. The inherent chirality of the sulfinyl group directs the stereochemical outcome of the nucleophilic addition. acs.orgresearchgate.net

Another relevant approach is the diastereoselective reduction of a chiral ketimine. For instance, a chiral amine from the chiral pool could be condensed with 1,1,1-trifluoro-2-pentanone to form a chiral imine. Subsequent reduction of the C=N bond would be influenced by the existing stereocenter, leading to the formation of one diastereomer in excess. The choice of reducing agent can significantly impact the diastereoselectivity.

Enantiomeric Resolution Techniques for this compound

Resolution techniques are pivotal for separating the desired (S)-enantiomer from a racemic mixture of 1-trifluoromethyl-propylamine. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment.

Classical chemical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers of amines. wikipedia.orgmdpi.comlibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgresearchgate.netstereoelectronics.org Once separated, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to liberate the free amine. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orgstereoelectronics.org For instance, (S)-mandelic acid is used in the resolution of racemic alcohols through the formation of a diastereomeric salt, a process that can be adapted for amines. wikipedia.org Similarly, the resolution of racemic 1-phenylethylamine (B125046) is effectively achieved using the natural form of tartaric acid. stereoelectronics.org In a specific patented process, (R,R)-4-chlorotartranilic acid in combination with hydrochloric acid has been successfully employed for the resolution of a racemic amine, highlighting the utility of tartaric acid derivatives. google.com

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type | Typical Application |

| (+)-Tartaric Acid | Acid | Resolution of racemic bases. wikipedia.orgstereoelectronics.org |

| (-)-Mandelic Acid | Acid | Resolution of racemic alcohols and amines. wikipedia.org |

| (+)-Camphor-10-sulfonic acid | Acid | Resolution of chiral amines. wikipedia.org |

| (-)-Quinine | Base | Resolution of racemic acids and aminobisphosphinic acids. nih.gov |

| (R)-1-Phenylethylamine | Base | Resolution of racemic acids. wikipedia.org |

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), utilizing chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. chromatographyonline.comafmps.benih.gov These techniques offer high efficiency and are applicable to a broad range of compounds, including fluorinated amines. chromatographyonline.comnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® series), are among the most versatile and widely used for the resolution of chiral compounds. nih.govnih.govnih.gov These CSPs have demonstrated broad applicability for the separation of various drug enantiomers and are compatible with different elution modes, including normal-phase, reversed-phase, and polar organic modes. nih.govnih.gov For instance, Chiralpak IA and Chiralpak ID columns have been successfully used for the enantioresolution of several antihistamine drugs. nih.gov

Supercritical fluid chromatography (SFC) has emerged as a preferred technique for high-throughput chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact. chromatographyonline.comchromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or isopropanol. nih.gov A common screening strategy for chiral separations by SFC involves a set of four polysaccharide-based columns (e.g., Chiralpak AD, AS, and Chiralcel OD, OJ) with alcohol modifiers. nih.gov Cyclofructan-based CSPs have also shown excellent selectivity for primary amines under SFC conditions. chromatographyonline.com

Table 2: Common Chiral Stationary Phases for Amine Enantioseparation

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Amylose or cellulose derivatives (e.g., 3,5-dimethylphenylcarbamate) | Broad applicability for various chiral compounds, including amines, in HPLC and SFC. nih.govnih.govnih.gov |

| Cyclofructan-based | Derivatized cyclofructans (e.g., isopropylcarbamate cyclofructan 6) | Excellent selectivity for primary amines, particularly in SFC. chromatographyonline.com |

| Pirkle-type | π-acidic or π-basic aromatic groups | Separation of enantiomers containing aromatic rings. |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Enantioseparation of amino acids and their derivatives, primary amines. nih.gov |

| Chiral Crown Ether | Crown ether derivatives | Enantioseparation of primary amine compounds. nih.gov |

Dynamic kinetic resolution (DKR) is a highly efficient strategy that can theoretically convert a racemate into a single enantiomer with a 100% yield. nih.gov This is achieved by combining the kinetic resolution of the racemic mixture with an in-situ racemization of the slower-reacting enantiomer. nih.gov For primary amines, a common DKR protocol involves a chemoenzymatic approach. nih.govorganic-chemistry.org

A lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym-435), is used as the biocatalyst for the enantioselective acylation of one of the amine enantiomers. nih.govnih.govorganic-chemistry.org Simultaneously, a metal catalyst is employed to racemize the unreacted amine enantiomer. organic-chemistry.org Palladium nanoparticles supported on materials like amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) or aluminum hydroxide (B78521) have been shown to be effective racemization catalysts for primary amines. nih.govorganic-chemistry.org The reaction is typically carried out using an acyl donor like ethyl acetate (B1210297) or an alkyl methoxyacetate. nih.govorganic-chemistry.org This methodology has been successfully applied to a variety of primary amines, including benzylic amines like 1-phenylethylamine, yielding the corresponding amides with high yields and excellent enantiomeric excesses. nih.govnih.gov Niobium salts, such as niobium phosphate (B84403) hydrate, have also been explored as racemization agents in the DKR of alcohols, a strategy that could potentially be adapted for amines. scielo.br

Deracemization strategies aim to convert a racemate into a single enantiomer without the need for an external resolving agent. One approach for amines involves an N-chlorination and elimination sequence to form a non-chiral imine intermediate, which can then be asymmetrically reduced to the desired chiral amine. rsc.org

Table 3: Examples of Dynamic Kinetic Resolution of Primary Amines

| Substrate | Racemization Catalyst | Biocatalyst | Acyl Donor | Yield | Enantiomeric Excess (ee) |

| 1-Phenylethylamine | Pd Nanoparticles | Novozym-435 | Ethyl acetate | High | >99% |

| Various benzylic amines | Pd-AmP-MCF | Novozym-435 / Amano Lipase PS-C1 | Alkyl acetates | High | Excellent |

| 1-Phenylethanol | Niobium Phosphate | CALB | Vinyl acetate | 92% (conversion) | 85% |

| Example for an alcohol, illustrating a similar principle. |

Precursor Synthesis and Functionalization for Chiral Amine Formation

Asymmetric synthesis provides a direct route to this compound, avoiding the loss of 50% of the material inherent in classical resolution. These methods typically involve the stereoselective transformation of a prochiral precursor.

The key precursor for the synthesis of 1-trifluoromethyl-propylamine is 1,1,1-trifluoro-2-butanone (B1295871). This trifluoromethyl ketone can be prepared through several synthetic routes. google.comsigmaaldrich.comscbt.com

One common method involves the reaction of ethyl trifluoroacetate (B77799) with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) or ethyllithium. Ethyl trifluoroacetate itself can be synthesized from trifluoroacetic acid and ethanol (B145695). wikipedia.orggoogle.com Another approach is the ester exchange decarbonylation reaction of a mixture containing 2-methyl ethyl trifluoroacetoacetate in the presence of an acid catalyst. google.com

Once 1,1,1-trifluoro-2-butanone is obtained, the amine can be formed via reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the target primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The asymmetric version of this reaction, using a chiral catalyst or a chiral auxiliary, can directly yield the enantiomerically enriched amine. nih.gov For example, asymmetric biomimetic transamination of trifluoromethyl ketones using a chiral pyridoxamine (B1203002) catalyst has been shown to produce optically active α-trifluoromethyl amines with excellent enantioselectivity. organic-chemistry.org

Table 4: Synthetic Routes to 1,1,1-Trifluoro-2-butanone

| Starting Material(s) | Reagents | Key Transformation |

| Ethyl trifluoroacetate | Ethylmagnesium bromide or Ethyllithium | Grignard/Organolithium addition |

| 2-Methyl ethyl trifluoroacetoacetate | Anhydrous methanesulfonic acid | Ester exchange decarbonylation google.com |

| Trifluoroacetic acid | Ethyllithium | Organolithium addition |

The functionalization of fluorinated alkenes presents an alternative pathway to trifluoromethylated amines. nih.govwikipedia.orglibretexts.orgnih.govacs.org A potential precursor for 1-trifluoromethyl-propylamine is 1,1,1-trifluoro-1-butene. The addition of an amine across the double bond of this alkene, a process known as hydroamination, could yield the desired product. wikipedia.orglibretexts.orgnih.govacs.org While hydroamination of unactivated alkenes often requires a catalyst, the electron-withdrawing nature of the trifluoromethyl group can facilitate this addition. nih.gov

Catalytic systems for hydroamination are diverse and include early transition metals, lanthanides, and late transition metals. wikipedia.orglibretexts.org For instance, remote hydroamination of disubstituted alkenes has been achieved using a palladium catalyst with a specific phosphine (B1218219) ligand, demonstrating the potential for regioselective amine addition. nih.gov

Another approach involves the aminofluorination of a suitable alkene precursor. While not a direct route to 1-trifluoromethyl-propylamine, this strategy highlights the methods available for introducing both fluorine and nitrogen functionalities. For instance, the direct hydrofluorination of alkenes can be achieved using reagents like pyridine-HF or KHSO₄-13HF. nih.gov

The direct synthesis of α-CF₃ amines can also be achieved from N-trifluoromethyl secondary amines through a process involving the elimination of HF to form a reactive difluoromethyl imine intermediate, which then undergoes further reactions. nih.gov

Advanced Stereochemical Characterization and Analysis of S 1 Trifluoromethyl Propylamine

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Several sophisticated methods are utilized to determine the ee of (S)-1-Trifluoromethyl-propylamine.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating enantiomers and determining their respective proportions. heraldopenaccess.us The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. heraldopenaccess.us Cyclofructan-based CSPs have also demonstrated excellent selectivity for primary amines. chromatographyonline.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. chromatographyonline.com In some cases, acidic or basic additives are incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.com Supercritical fluid chromatography (SFC), a related technique using supercritical carbon dioxide as the mobile phase, can also be a powerful alternative for the chiral separation of primary amines. chromatographyonline.com

Table 1: Illustrative HPLC and SFC Conditions for Chiral Amine Separation

| Parameter | HPLC | SFC |

| Chiral Stationary Phase | Cyclofructan-based (e.g., Larihc CF6-P) chromatographyonline.com | Cyclofructan-based (e.g., Larihc CF6-P) chromatographyonline.com |

| Mobile Phase | Hexane/Ethanol or Acetonitrile/Methanol (B129727) chromatographyonline.com | Carbon Dioxide/Methanol with additives chromatographyonline.com |

| Additives | Trifluoroacetic acid–triethylamine chromatographyonline.com | Trifluoroacetic acid–triethylamine chromatographyonline.com |

| Detection | UV, Circular Dichroism (CD) heraldopenaccess.usuma.es | UV, FID |

This table provides a generalized example of conditions and is not specific to this compound due to a lack of specific literature data.

Gas Chromatography (GC) with chiral columns is another widely used method for the enantiomeric separation of volatile compounds. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance. sigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate, which convert the amine into a more volatile amide or urea (B33335) derivative. nih.govnih.gov The resulting derivatives are then separated on a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives or amino acid derivatives like Chirasil-Val. sigmaaldrich.comwiley.comuni-muenchen.de The choice of derivatizing agent and chiral column is crucial for achieving baseline separation of the enantiomers. nih.gov The temperature program of the GC oven also plays a significant role in the resolution, with lower temperatures often leading to better separation. wiley.com

Table 2: General GC Parameters for Chiral Amine Analysis

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Substituted Cyclodextrin (e.g., 30% MTBCD in OV-1701) wiley.com, Proline-based nih.govnih.gov |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) sigmaaldrich.comnih.govnih.gov |

| Carrier Gas | Hydrogen or Helium wiley.com |

| Detector | Flame Ionization Detector (FID) wiley.com |

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess. researchgate.net This technique relies on converting the enantiomers into diastereomers, which have distinct NMR spectra. researchgate.net This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio. acs.org For primary amines, agents like 2-formylphenylboronic acid in the presence of an enantiopure diol can be used. researchgate.netacs.org The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly sensitive and effective tool for this analysis. analytica-world.comacs.orgacs.org

Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte. rsc.orgnih.gov This interaction induces a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric excess. nih.gov BINOL and its derivatives are examples of CSAs that have been used for the enantiodifferentiation of amines. rsc.org

Recent advancements have also explored the use of prochiral molecules that exhibit ee-dependent signal splitting in NMR, offering a novel approach to enantiopurity determination. nih.govsemanticscholar.org

Elucidation of Absolute Configuration

While enantiomeric excess determination quantifies the purity, elucidating the absolute configuration establishes the actual three-dimensional arrangement of atoms in the chiral molecule (i.e., whether it is the R or S enantiomer).

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique requires a single, high-quality crystal. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This is typically achieved by reacting the amine with a chiral carboxylic acid or another suitable reagent to form a salt or a stable covalent derivative that crystallizes well. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the atomic positions in three-dimensional space, thereby unambiguously establishing the absolute configuration. researchgate.neted.ac.uk The Bijvoet method, which relies on the anomalous dispersion of X-rays, is a key principle used in this determination. nih.govresearchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. nih.govwikipedia.orgslideshare.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), can be used to determine the absolute configuration by comparing it to the spectra of compounds with known configurations or by applying empirical rules. nih.govmtoz-biolabs.comlibretexts.org For example, the formation of a derivative with a chromophore, such as a phthaloyl group, can lead to predictable CD signals that correlate with the absolute configuration. doi.org Theoretical calculations of ECD spectra using methods like time-dependent density functional theory (TDDFT) have become a powerful tool for assigning the absolute configuration of complex chiral molecules. nih.govfrontiersin.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The shape of the ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule. libretexts.orgyoutube.com While historically significant, ORD has largely been superseded by CD spectroscopy for routine stereochemical analysis due to the often more easily interpretable nature of CD spectra. acs.org

Both CD and ORD are valuable non-destructive methods that can provide crucial information about the absolute stereochemistry of this compound, often complementing the data obtained from X-ray crystallography. nih.govsioc-journal.cnnih.govutsunomiya-u.ac.jp

Computational Approaches for Predicting Chiroptical Properties

Computational quantum mechanical methods have become indispensable tools for predicting the chiroptical properties of chiral molecules, such as electronic circular dichroism (ECD) and optical rotation (OR). rsc.org These methods are crucial for assigning the absolute configuration of new or complex chiral compounds by comparing theoretically predicted spectra with experimental data. unipi.it

Time-Dependent Density Functional Theory (TDDFT) is the most widely used and cost-effective method for calculating ECD spectra. unipi.it The choice of functional and basis set within the TDDFT framework can significantly impact the accuracy of the prediction. For instance, long-range corrected functionals like CAM-B3LYP are often superior to more common functionals like B3LYP, especially in cases involving charge-transfer states. unipi.it

The general workflow for predicting the ECD spectrum of this compound involves several key steps:

Conformational Search: Using molecular mechanics or semi-empirical methods to generate a wide range of possible conformations.

Geometry Optimization: Optimizing the geometry of each conformer using a higher level of theory, typically DFT.

Energy Calculation: Calculating the relative energies of all optimized conformers to determine their Boltzmann populations at a given temperature.

TDDFT Calculation: For each significant conformer, calculating the excitation energies and rotational strengths to generate an individual ECD spectrum.

Spectral Averaging: Summing the individual spectra, weighted by their respective Boltzmann populations, to produce the final predicted ECD spectrum.

Recent advancements in deep learning have introduced novel models, such as the ECDFormer, which can predict ECD spectra with significantly improved efficiency by focusing on key peak properties, reducing calculation times from hours to seconds. arxiv.org While these methods are powerful, their application to small, highly flexible amines requires careful validation against established computational protocols and experimental data.

Table 1: Key Computational Parameters for Chiroptical Property Prediction

| Parameter | Recommended Approach | Rationale | Citation |

| Conformational Analysis | Exhaustive search (e.g., Molecular Mechanics) followed by DFT optimization of low-energy conformers. | Essential for flexible molecules to ensure all significant geometries are included in the final spectral average. | rsc.org |

| Calculation Method | Time-Dependent Density Functional Theory (TDDFT). | Provides a good balance of accuracy and computational cost for calculating excited states and ECD spectra. | unipi.it |

| Functional | Long-range corrected (e.g., CAM-B3LYP, ωB97X-D). | More accurately models electronic transitions, especially charge-transfer states, leading to better spectral prediction. | unipi.it |

| Basis Set | Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets. | Adequate for obtaining reliable geometries and electronic properties for medium-sized organic molecules. | unipi.it |

| Solvation Model | Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). | Accounts for the influence of the solvent on conformational equilibria and chiroptical response. | nih.gov |

Stereochemical Stability and Racemization Pathways

The utility of a chiral compound is intrinsically linked to its stereochemical stability. Racemization, the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers, can compromise the compound's efficacy and is a critical parameter to study. The trifluoromethyl group in α-position to the amino group can influence the stereochemical lability of the chiral center. nih.gov

Mechanistic Studies of Stereoinversion under Various Conditions

The inversion of the stereocenter in this compound leads to its racemate. This process, known as enantiomerization at the molecular level, ultimately results in macroscopic racemization. manchester.ac.uk For chiral amines, stereoinversion can proceed through several potential mechanisms, often facilitated by acidic or basic conditions.

One plausible pathway involves the formation of an achiral intermediate. Under certain conditions, the amine can be reversibly converted to an imine. The C=N double bond of the imine is planar and achiral; subsequent non-stereospecific reduction or hydrolysis back to the amine would lead to a racemic mixture. The inductive electron-withdrawing effect of the trifluoromethyl group can facilitate the formation of such an imine intermediate, potentially increasing the rate of racemization compared to non-fluorinated analogues. nih.gov

Studies on the synthesis of related chiral trifluoromethylated amines have shown that racemization can occur even under relatively mild conditions. For example, prolonged stirring at room temperature during a catalytic isomerization reaction led to the racemization of a chiral trifluoromethylated amine product. nih.gov This suggests that the C-H bond at the stereocenter has a degree of acidity, and its deprotonation to an achiral carbanion, followed by non-stereoselective protonation, represents another viable racemization pathway. manchester.ac.uk

Table 2: Potential Mechanisms for Stereoinversion of this compound

| Mechanism | Intermediate | Conditions Favoring Inversion |

| Imine Formation-Reversion | Planar Iminium Cation or Imine | Acidic or oxidative conditions |

| Carbanion Formation | Planar Carbanion | Basic conditions, prolonged reaction times |

| Carbocation Formation | Planar Carbocation | Strongly acidic conditions (less likely for amines) |

Factors Influencing Enantiopurity Retention

Maintaining the enantiomeric purity of this compound is crucial. Several factors related to the compound's environment and handling can significantly impact its stereochemical stability.

Temperature: Temperature is a critical factor. Research on analogous chiral trifluoromethylated amines demonstrated that while significant racemization occurred at room temperature over 24 hours, the compound was stereochemically stable at -20°C for several days. nih.gov Lowering the temperature reduces the available thermal energy to overcome the activation barrier for stereoinversion.

Solvent and pH: The nature of the solvent and the pH of the medium can play a significant role. Protic solvents or the presence of acidic or basic impurities can facilitate proton transfer steps that are often key to racemization mechanisms, such as imine or carbanion formation. manchester.ac.uk Hydrogen-bonding interactions between the amine and the solvent can also influence the stability of the chiral conformation. acs.org

Concentration: In some synthetic preparations of related compounds, reactant concentration was found to affect the final enantioselectivity. Decreasing the concentration from 1.0 M to 0.1 M led to an increase in the enantiomeric excess of the product, although it required a longer reaction time. nih.gov This may be due to the suppression of bimolecular reaction pathways that could contribute to racemization.

Structural Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is an inherent factor that can destabilize the adjacent stereocenter, making it more susceptible to racemization compared to, for example, an alkyl group. nih.gov This effect increases the acidity of the α-proton, facilitating its removal under basic conditions and subsequent racemization via a planar carbanion intermediate.

Strategic Applications of S 1 Trifluoromethyl Propylamine in Asymmetric Organic Synthesis

(S)-1-Trifluoromethyl-propylamine as a Chiral Building Block

The inherent chirality and the presence of the trifluoromethyl group make this compound an attractive starting material for the synthesis of a variety of enantiomerically pure compounds. Its primary amine functionality serves as a handle for the introduction of this key chiral motif into larger molecular frameworks.

Enantioselective Synthesis of Fluorinated Heterocyclic Scaffolds

This compound is a key precursor in the synthesis of nitrogen-containing heterocycles that possess a trifluoromethyl-substituted stereocenter. These fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry due to the often-enhanced metabolic stability and binding affinity conferred by the fluorine atoms. For instance, substituted α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines have been synthesized through ring contraction of larger (trifluoromethyl)piperidines and (trifluoromethyl)azepanes, respectively. This process proceeds via an aziridinium (B1262131) intermediate, where the trifluoromethyl group directs the regioselective attack of a nucleophile. nih.gov

A comprehensive survey of synthetic routes to α-trifluoromethyl monocyclic piperidinic derivatives highlights several strategies, including the introduction of a trifluoromethyl group into pipecolic acid or lactam derivatives, the reduction of pyridine (B92270) or pyridinone derivatives, ring expansion of prolinol derivatives, cyclization of linear amines, and [4+2]-cycloaddition reactions. nih.gov These methods underscore the utility of chiral building blocks like this compound in accessing a diverse range of fluorinated heterocyclic structures.

Construction of Complex Chiral Molecules via C-N Bond Formation

The primary amine of this compound readily participates in C-N bond formation reactions, enabling its incorporation into a wide array of complex chiral molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of carbon-nitrogen bonds. youtube.comrsc.org These reactions allow for the coupling of this compound with aryl halides or pseudohalides, providing access to chiral N-aryl amines. The development of robust catalyst systems based on ligands like BrettPhos and RuPhos has significantly expanded the scope and efficiency of these transformations, accommodating a broad range of functionalized coupling partners. rsc.org

Furthermore, cascade reactions involving Pd/Cu-catalyzed intermolecular C(sp³)-H arylation of amides followed by intramolecular C-N coupling offer a one-pot strategy for synthesizing complex heterocyclic systems. nih.gov While direct examples utilizing this compound in these specific cascade reactions are not prevalent in the reviewed literature, the principles of these C-N bond forming strategies are applicable to its use as a chiral building block.

Incorporation into Enantiopure Fluorinated Amino Acid and Peptide Mimics

The synthesis of non-canonical amino acids and their incorporation into peptides is a burgeoning area of research aimed at creating peptidomimetics with enhanced stability and novel biological activities. This compound serves as a valuable precursor for the synthesis of enantiopure fluorinated amino acids and peptide mimics. The trifluoromethyl group can act as a bioisostere for other functional groups and can significantly influence the conformational properties and hydrophobicity of peptides. nih.gov

For example, trifluoromethylalkenes have been utilized as isopolar mimics of the amide bond in peptides. The synthesis of a Tyr¹-ψ[CF₃C=CH]-Gly² dipeptide mimetic, a component of a Leu-enkephalin analog, demonstrates the successful incorporation of a trifluoromethyl-containing moiety into a peptide backbone. nih.gov The synthetic strategy involved the preparation of a trifluoromethylketone derived from L-tyrosine, followed by a Wittig olefination and subsequent peptide coupling. nih.gov Careful optimization of coupling conditions is crucial to prevent isomerization of the trifluoromethylalkene. nih.gov

| Dipeptide Mimetic Component | Coupling Partner | Resulting Peptidomimetic Fragment |

| Tyr-ψ[CF₃C=CH]-Gly | Gly-Phe-Leu-OR | Leu-enkephalin mimetic |

This approach highlights the potential for creating novel peptide-based therapeutics with altered pharmacological profiles.

This compound in the Development of Chiral Catalysts and Ligands

The chiral scaffold of this compound provides a foundation for the design and synthesis of novel chiral ligands and organocatalysts. The amine functionality allows for straightforward derivatization to introduce catalytically active groups, while the inherent chirality directs the stereochemical outcome of catalyzed reactions.

Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis (e.g., phosphines, diamines)

Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions. tcichemicals.com this compound can be utilized as a chiral backbone for the synthesis of P-chiral and backbone-chiral phosphine ligands. For instance, chiral aminophosphines of the type Ph₂PN(R)(CH₂)nN(R)PPh₂ have been synthesized from easily accessible enantiopure amines. nih.gov While this example uses other chiral amines, the synthetic principle is directly applicable to this compound. These ligands have shown potential in rhodium-catalyzed hydroformylation, achieving moderate enantioselectivities. nih.gov

The development of phosphine-phosphoramidite ligands, which are easily accessible and stable, has also gained significant attention. dicp.ac.cn Ligands derived from 1-phenylethylamine (B125046) have demonstrated high efficiency in the Rh-catalyzed asymmetric hydrogenation of various functionalized olefins, achieving over 99% enantiomeric excess (ee). dicp.ac.cn The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific transformations.

Vicinal and 1,3-diamines are also important structural motifs in chiral ligands. nih.gov The synthesis of differentially substituted 1,2-diamines can be achieved from hydroxylamine-derived sulfamate (B1201201) esters through Rh-catalyzed C–H insertion. nih.gov Sequential palladium-catalyzed allylic amination and Rh-catalyzed intramolecular aziridination provides a pathway to complex, optically active polyamine architectures. nih.gov

Development of Organocatalysts Derived from this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a cornerstone of this field. This compound can serve as a precursor for various organocatalysts. For instance, peptoid (N-alkyl glycine (B1666218) oligomer) organocatalysts containing amine N-oxides have been explored for enantioselective trifluoromethylation reactions. acs.org Although the initial models showed limited activity, the concept of using a chiral amine-derived scaffold for such transformations is promising. acs.org

Furthermore, chiral diamines have been designed as biomimetic catalysts for asymmetric addition reactions in aqueous media, demonstrating excellent yields and enantiomeric ratios. researchgate.net The development of such pluripotent ligands highlights the potential for creating environmentally benign and highly selective catalytic systems derived from chiral amines like this compound. The trifluoromethyl group in such catalysts can influence their solubility, stability, and the stereochemical course of the reactions they mediate.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael, Mannich, Aldol)

While direct applications of this compound as a catalyst or auxiliary in the Michael, Mannich, and Aldol reactions are not extensively documented, its structural motifs are central to analogous transformations. The general strategy involves the condensation of the chiral amine with a ketone or aldehyde to form a chiral enamine or imine in situ. This intermediate then reacts with an electrophile, and the stereochemical outcome is directed by the chiral amine backbone. The trifluoromethyl group can significantly influence the reactivity and facial selectivity of these intermediates.

Mannich Reaction: The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds. In a typical approach, a chiral primary amine is used to form a chiral imine, which then reacts with an enolate or enol. For instance, proline-catalyzed direct Mannich reactions have been reported for N-PMP protected trifluoromethyl imines with aldehydes, affording the syn-addition product. nih.gov More relevantly, Mannich-type reactions of cyclic β-keto-esters with trifluoromethyl aldimines have been achieved using bifunctional thiourea (B124793) catalysts. researchgate.net Another study demonstrated the asymmetric Mannich addition of arylethynes to (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine, a related CF3-containing imine, to produce chiral trifluoromethylpropargylamines. beilstein-journals.org These examples underscore the potential of using this compound derivatives as electrophiles in stereoselective Mannich reactions. beilstein-journals.orgthieme.de

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation. Chiral amines are often employed to form chiral imines from α,β-unsaturated aldehydes, which then undergo stereoselective Michael additions. nih.gov The use of chiral auxiliaries, such as oxazolidinones, is also a well-established strategy for controlling stereochemistry in Michael reactions. nih.gov While specific examples using this compound are scarce, the principles of asymmetric induction via chiral imines or enamines provide a clear pathway for its potential application in this area. nih.gov

Aldol Reaction: The asymmetric Aldol reaction, which forms β-hydroxy carbonyl compounds, can be controlled by chiral auxiliaries or organocatalysts. Chiral amines like proline are known to catalyze the reaction by forming a nucleophilic enamine intermediate. The reaction of ketones with trifluoroacetaldehyde (B10831) ethyl hemiacetal, for example, proceeds in the presence of a chiral tetrazole catalyst to give trifluorinated hydroxy-butanones. Although this does not use the target amine, it highlights the utility of chiral amines in reactions involving fluorinated substrates. The Zimmerman-Traxler model, which describes a chair-like six-membered transition state, is often used to predict the stereochemical outcome in metal-enolate based Aldol reactions, where the stereochemistry can be controlled by a chiral auxiliary. bldpharm.com

Application in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of stereogenic centers at carbon-heteroatom bonds is critical in medicinal chemistry. Chiral trifluoromethylated amines and their derivatives can serve as precursors or directing groups in these transformations.

C-N Bond Formation: The aza-Henry (or nitro-Mannich) reaction is a key method for forming C-C and C-N bonds to generate β-nitroamines, which are valuable precursors to 1,2-diamines. thieme.denih.gov Asymmetric versions have been developed using amino acid-derived quaternary ammonium (B1175870) salts as catalysts for the reaction of nitromethane (B149229) with N-Boc trifluoromethyl ketimines, yielding α-trifluoromethyl β-nitroamines with good to excellent yields. nih.gov

C-S Bond Formation: The sulfa-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is an efficient way to form a carbon-sulfur bond. This reaction has been rendered asymmetric using chiral N-heterocyclic carbene (NHC) organocatalysts, which act as Brønsted bases to promote enantioselective C-S bond formation. acs.org

The table below summarizes related asymmetric reactions involving trifluoromethylated compounds, illustrating the potential methodologies in which this compound could be applied.

| Reaction Type | Electrophile/Substrate | Nucleophile/Reagent | Catalyst/Auxiliary | Product Type | Ref |

| Mannich | (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Arylethynes / n-BuLi | Chiral Sulfinyl Group | Chiral trifluoromethylpropargylamines | beilstein-journals.org |

| Mannich | Isatin Imines | α-CF3 Amide | Soft Lewis Acid / Brønsted Base | β-CF3 β-Amino-2-indolinones | thieme.de |

| Aza-Henry | N-Boc trifluoromethyl ketimines | Nitromethane | Amino acid-derived quaternary ammonium salt | α-Trifluoromethyl β-nitroamines | nih.gov |

Chemical Derivatization and Further Transformations of this compound

The synthetic utility of this compound is greatly expanded through the chemical modification of its amine group or by leveraging the existing chirality to induce new stereocenters.

Functionalization of the Amine Group: Acylation, Sulfonylation, and Alkylation

The primary amine of this compound is a versatile handle for a range of functionalization reactions.

Acylation: The amine can be readily acylated to form amides. A notable application is the reaction of a related chiral trifluoromethylated amine with an acid chloride like benzoyl chloride (BzCl) in the presence of a base (e.g., Et3N) to produce chiral enamides. chemrxiv.org These enamides are valuable building blocks in organic synthesis. chemrxiv.org General methods for N-acylation of amines and amino acids are well-established, often involving reaction with an acid or acid chloride, sometimes under microwave irradiation or with a catalyst. nih.gov

Sulfonylation: N-sulfonylation converts the amine into a sulfonamide, a functional group prevalent in pharmaceuticals and often used as a protecting group. Standard procedures involve reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (p-TsCl), typically in the presence of a base. researchgate.net Efficient methods for N-sulfonylation have been developed using various catalysts or conditions, including sonication to accelerate the reaction. researchgate.net

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, including the "borrowing hydrogen" strategy, where an alcohol serves as the alkylating agent in the presence of an iron or iridium catalyst. nih.gov

Reactions Involving the Trifluoromethyl Group or Adjacent Positions for Novel Chirality Induction

One of the most innovative applications involving this compound analogues is the stereospecific transfer of chirality. Research has shown that chiral trifluoromethylated allylic amines can undergo a base-catalyzed documentsdelivered.comnih.gov-proton shift, effectively transferring the stereochemical information from the α-carbon to the γ-carbon. nih.govacs.orgnih.gov

This isomerization proceeds through a tight-ion-pair intermediate, allowing for a highly stereospecific transformation. nih.govnih.gov The resulting chiral imine/enamine mixture can then be subjected to a diastereoselective reduction, yielding α,γ-chiral γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in excellent yields and selectivities. nih.govacs.org This organocatalytic method provides a powerful and direct route to complex chiral trifluoromethylated scaffolds that are of significant interest in medicinal chemistry. documentsdelivered.comacs.orgnih.gov

The table below details the results of this stereospecific isomerization and subsequent reduction for various substituted allylic amines.

| Entry | Substrate (Allylic Amine) | Yield of α,γ-chiral amine | Diastereomeric Ratio (dr) | Chirality Transfer | Ref |

| 1 | Phenyl-substituted (4a) | 90% | 96:4 | >99.5% | acs.org |

| 2 | p-Tolyl-substituted (4b) | 85% | 96:4 | >99.5% | acs.org |

| 3 | p-Methoxyphenyl-substituted (4c) | 87% | 95:5 | >99.5% | acs.org |

| 4 | Naphthyl-substituted (4f) | 75% | 95:5 | 97% | nih.gov |

| 5 | p-Trifluoromethylphenyl-substituted (4n) | 68% | >99:1 | 91% | acs.orgnih.gov |

This strategy, which leverages the inherent chirality adjacent to the trifluoromethyl group, represents a significant advance in asymmetric synthesis, enabling the creation of multiple stereocenters in a controlled manner from a single chiral precursor. acs.orgnih.govnih.gov

Computational and Theoretical Studies on S 1 Trifluoromethyl Propylamine

Quantum Chemical Analysis of Electronic Structure and Conformational Preferences

Quantum chemical methods are fundamental to predicting the geometry, stability, and electronic properties of (S)-1-trifluoromethyl-propylamine. These calculations help in understanding how the electron-withdrawing trifluoromethyl group influences the rest of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. chemrxiv.orgchemrxiv.orgnih.gov For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms in the ground state. This involves minimizing the energy of the molecule with respect to all atomic positions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: These are representative parameters and not from a published study on this specific molecule.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-CF₃ | Carbon-Trifluoromethyl Bond | ~1.5 Å |

| C-N | Carbon-Nitrogen Bond | ~1.47 Å |

| C-F | Carbon-Fluorine Bond (average) | ~1.35 Å |

| N-H | Nitrogen-Hydrogen Bond (average) | ~1.01 Å |

| **Bond Angles (°) ** | ||

| N-C-CF₃ | Angle around the chiral center | ~110° |

| F-C-F | Angle within the trifluoromethyl group | ~107° |

| Dihedral Angles (°) |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.netsoton.ac.uk For this compound, rotations around the C-C and C-N bonds lead to various conformers with different energies. A computational conformational search would identify the most stable conformers and the energy barriers between them, resulting in a potential energy surface. researchgate.net

This analysis is crucial because the biological activity and reactivity of a molecule can depend on its preferred conformation. The presence of the bulky and electronegative trifluoromethyl group alongside the amine group would significantly influence the conformational landscape. The relative energies of different conformers would be calculated to determine their population at a given temperature. While a specific conformational energy landscape for this compound is not available in the literature, studies on similar small molecules like leucinamide have successfully used computational methods to identify low-energy conformations. nih.gov

Mechanistic Investigations of Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, particularly for understanding how chiral molecules like this compound are synthesized and how they interact with other molecules.

The synthesis of a specific enantiomer like this compound often involves an enantioselective reaction. Computational modeling can be used to study the transition states of these reactions to understand the origin of the stereoselectivity. acs.orgnih.gov By calculating the energies of the transition states leading to the (S) and (R) enantiomers, chemists can predict which product will be favored.

For instance, in the catalytic reduction of a trifluoromethyl-substituted imine, a chiral catalyst creates a diastereomeric transition state with the substrate. nih.govacs.org DFT calculations would be used to model these transition state structures and their corresponding activation energies. A lower activation energy for the pathway leading to the (S)-enantiomer would explain its preferential formation. While no specific transition state models for the synthesis of this compound are published, the principles are well-established in the synthesis of other α-trifluoromethyl amines. acs.orgnih.gov

Understanding how a catalyst and substrate interact is key to designing more efficient and selective reactions. acs.org Computational modeling can map out the interactions between a catalyst and this compound (or its precursors). This can involve identifying key intermolecular forces, such as hydrogen bonds or van der Waals interactions, that are responsible for holding the substrate in a specific orientation within the catalyst's active site.

These studies often reveal subtle electronic and steric effects that govern the reaction's outcome. For example, the interaction between the trifluoromethyl group and a catalyst can be crucial. nih.gov While specific studies on this molecule are lacking, research into biocatalytic N-H bond insertions to form other α-trifluoromethyl amines has successfully used DFT to model these critical interactions. nih.gov

Prediction of Spectroscopic and Chiroptical Properties

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and stereochemistry.

For a chiral molecule like this compound, the prediction of chiroptical properties is particularly important. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate Electronic Circular Dichroism (ECD) spectra. mdpi.comnih.gov The calculated ECD spectrum for the (S) configuration can be compared with an experimental spectrum to unambiguously determine the absolute configuration of the synthesized molecule. This approach is powerful, especially when crystallographic methods are not feasible. The combination of a chiroptical probe with theoretical calculations has been shown to be an effective method for determining the absolute configurations of primary amines. nih.gov While a predicted spectrum for this compound has not been published, the methodology is standard for the structural elucidation of chiral molecules. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-Trifluoromethyl-propylamine |

Calculation of NMR Chemical Shifts and Coupling Constants for Stereochemical Assignment

The determination of the absolute configuration of a chiral amine like this compound via NMR spectroscopy often involves the use of a chiral derivatizing agent (CDA). The amine is reacted with the CDA to form a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable by NMR. Computational methods are then employed to predict the NMR spectra for these diastereomers. By comparing the calculated spectra with the experimental data, the absolute configuration of the original amine can be unequivocally assigned.

The general workflow for this computational approach involves several key steps:

Conformational Analysis: A thorough search for all possible low-energy conformations of the diastereomeric derivatives is performed using molecular mechanics methods. This step is crucial because the observed NMR parameters are a Boltzmann-weighted average of the parameters of all significant conformers in solution. nih.gov

Geometry Optimization: The geometries of the most stable conformers identified in the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). mdpi.comnih.gov Common functionals like B3LYP are often paired with basis sets such as 6-311+G(2d,p) to achieve a good balance between accuracy and computational cost. mdpi.comnih.gov

NMR Parameter Calculation: For each optimized conformer, the NMR chemical shifts (δ) and spin-spin coupling constants (J) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating magnetic shielding tensors, from which chemical shifts are derived. mdpi.combio-structure.com The calculations are performed at a DFT level, and solvent effects are often included using a Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.com

Boltzmann Averaging and Comparison: The calculated chemical shifts for each conformer are averaged based on their relative Boltzmann populations, which are derived from their computed free energies. nih.gov The predicted chemical shifts for the diastereomers are then compared with the experimental values. A strong correlation between the calculated data for a specific diastereomer and the experimental spectrum confirms the stereochemical assignment. mdpi.com

For this compound, the presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR spectroscopy a particularly sensitive tool. The ¹⁹F chemical shift is highly responsive to changes in the local electronic environment. nih.gov By reacting the amine with a chiral agent, two diastereomers are formed, and the difference in the ¹⁹F chemical shifts (Δδ) between them can be calculated and compared with the experimental difference to assign the configuration.

Table 1: Illustrative Example of Calculated vs. Experimental NMR Data for Stereochemical Assignment

This table illustrates a hypothetical scenario where this compound is derivatized with a chiral agent to form two diastereomers. The calculated NMR data for the protons and fluorine atom near the chiral center are compared with experimental values to confirm the absolute configuration.

| Nucleus | Diastereomer | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Calculated J-Coupling (Hz) | Experimental J-Coupling (Hz) |

| H (on C1) | Diastereomer 1 (S,R) | 3.85 | 3.82 | 7.2 | 7.3 |

| H (on C1) | Diastereomer 2 (S,S) | 3.98 | 3.96 | 7.5 | 7.6 |

| F (in CF₃) | Diastereomer 1 (S,R) | -74.20 | -74.25 | - | - |

| F (in CF₃) | Diastereomer 2 (S,S) | -74.80 | -74.83 | - | - |

Note: Data are representative examples based on methodologies described in the literature. mdpi.comnih.gov

Theoretical Prediction of Optical Rotation and Circular Dichroism Spectra

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, provides direct information about a molecule's absolute stereochemistry. Computational methods allow for the ab initio prediction of these properties.

Optical Rotation (OR)

The specific optical rotation is a fundamental property of a chiral molecule. Its sign (+ or -) and magnitude can be predicted computationally, most commonly using time-dependent density functional theory (TDDFT). colab.ws The comparison of the calculated sign of rotation with the experimentally measured value is a reliable method for assigning the absolute configuration. unl.pt

The computational process mirrors that for NMR calculations: a conformational search is followed by geometry optimization of the most stable conformers of the (S)-enantiomer. Then, the optical rotation is calculated for each conformer, typically at the sodium D-line frequency (589 nm), and a Boltzmann-weighted average is computed. colab.ws For fluorinated compounds like this compound, functionals such as CAM-B3LYP with a basis set like aug-cc-pVDZ have been shown to provide reliable results that are consistent with experimental findings. colab.ws

Table 2: Hypothetical Calculated Optical Rotation for this compound

| Computational Method | Basis Set | Solvent Model | Calculated Specific Rotation [α]D (degrees) |

| TDDFT (CAM-B3LYP) | aug-cc-pVDZ | PCM (Chloroform) | -15.2 |

| CC2 | aug-cc-pVDZ | PCM (Chloroform) | -14.8 |

Note: Data are representative examples. A negative calculated value that matches a negative experimental value would confirm the (S) configuration.

Circular Dichroism (CD) Spectra

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For small organic molecules, two types of CD are particularly relevant: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD arises from electronic transitions and is observed in the UV-Vis region. The prediction of ECD spectra via TDDFT is a powerful tool for assigning absolute configuration, provided the molecule has suitable chromophores. nih.govacs.org The procedure involves calculating the excitation energies and corresponding rotatory strengths for the most stable conformers. These are then plotted as a spectrum after applying a broadening function (e.g., Gaussian) and are averaged according to Boltzmann populations. researchgate.net The resulting computed spectrum for the (S)-enantiomer is then compared directly with the experimental spectrum. ustc.edu.cn

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures differential absorption during vibrational transitions. wikipedia.org VCD is exceptionally powerful for determining the absolute configuration of molecules that lack strong UV chromophores, which is the case for simple amines like this compound. bruker.comyoutube.com The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. bio-structure.com The computational process involves calculating the harmonic vibrational frequencies, dipole strengths (for the IR spectrum), and rotational strengths (for the VCD spectrum) using DFT. The calculated VCD spectrum for the (S)-enantiomer is then visually compared with the experimental one. A match in the pattern of positive and negative bands provides a confident assignment of the absolute configuration. bio-structure.combruker.com

Table 3: Illustrative Calculated VCD Data for Key Vibrational Modes of this compound

This table shows hypothetical calculated data for the most significant VCD signals, which would be used to compare with an experimental spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) |

| C-H Stretch (Chiral Center) | 2985 | +5.8 |

| N-H Wag | 1610 | -10.2 |

| C-F Symmetric Stretch | 1150 | -8.5 |

| C-F Asymmetric Stretch | 1280 | +12.1 |

Note: Data are representative examples based on methodologies described in the literature. bio-structure.combruker.com The sign of the rotational strength determines the sign (+ or -) of the VCD band.

Future Perspectives and Emerging Trends in Research on Chiral Trifluoromethyl Amines

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of complex molecules like chiral trifluoromethyl amines is undergoing a paradigm shift, moving away from traditional batch processing towards more innovative and sustainable methods. curiaglobal.com This evolution is spurred by the need for safer, more efficient, and environmentally benign chemical manufacturing. d-nb.inforesearchgate.net

Flow chemistry, or continuous processing, has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs). d-nb.infonih.gov This approach involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a single large vessel. curiaglobal.com The advantages over traditional batch methods are numerous, including significantly improved heat and mass transfer, enhanced safety due to the small reaction volumes, and greater process control. curiaglobal.commdpi.com For the synthesis of chiral amines, flow chemistry allows for the use of reaction conditions, such as high temperatures and pressures, that would be hazardous in large-scale batch reactors. researchgate.net